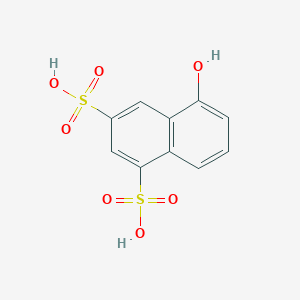

5-Hydroxynaphthalene-1,3-disulfonic acid

Description

Properties

Molecular Formula |

C10H8O7S2 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

5-hydroxynaphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C10H8O7S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |

InChI Key |

QHSQRWZUEZHWEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxynaphthalene-1,3-disulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures. The reaction conditions are crucial to ensure the correct placement of the sulfonic acid groups on the naphthalene ring. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2 \text{SO}{3} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H})_{2} ]

Industrial Production Methods

In industrial settings, the production of 5-Hydroxynaphthalene-1,3-disulfonic acid involves large-scale sulfonation reactors where naphthalene is mixed with oleum. The reaction mixture is then heated to facilitate the sulfonation process. After the reaction is complete, the product is precipitated by cooling the mixture or by adding alkaline sodium sulfate to form the disodium salt .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The sulfonic acid groups can be reduced to sulfonates.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Forms sulfonates.

Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

5-Hydroxynaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in biochemical assays and as a staining agent.

Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 5-Hydroxynaphthalene-1,3-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds and ionic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The pathways involved include:

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity.

Ionic Interactions: The sulfonic acid groups can engage in ionic interactions, stabilizing reaction intermediates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and applications:

Key Research Findings

- Electrochemical Reactivity : Dihydroxybenzene disulfonic acid analogs (e.g., 4,5-dihydroxybenzene-1,3-disulfonic acid) undergo stepwise electrochemical transformations during cycling, forming trihydroxy and tetrahydroxy derivatives. This suggests that hydroxylated naphthalene disulfonic acids may exhibit similar redox behavior in flow batteries or energy storage systems .

- Analytical Chemistry: 7-Aminonaphthalene-1,3-disulfonic acid (ANDSA): Enhances hydrophobicity of labeled analytes (e.g., phenoxy acid herbicides), improving detection sensitivity in capillary electrophoresis . BDSA and NDSA: Used as internal standards in qNMR due to their stable aromatic sulfonic acid structures and distinct proton environments .

- Sensor Technology: 6,8-Dihydroxypyrene-1,3-disulfonic acid (DHPDS) demonstrates low ionic strength interference, making it ideal for environmental monitoring where salt concentration varies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.